6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a pyrimidine ring substituted with a phenylhydrazinylidene group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione typically involves the condensation of 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Substitution: The phenylhydrazinylidene group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with hydrogenated phenylhydrazinylidene group.
Substitution: Substituted derivatives with various functional groups attached to the phenyl ring.
Scientific Research Applications
6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The phenylhydrazinylidene group plays a crucial role in its binding affinity and specificity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione
- 5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione
- 6-hydroxy-5-[(E)-(methylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione
Uniqueness
This compound is unique due to the presence of both hydroxyl and phenylhydrazinylidene groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c16-9-8(10(17)14-11(18)13-9)6-12-15-7-4-2-1-3-5-7/h1-6,15H,(H3,13,14,16,17,18)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYFZUPFAGBHPS-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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